2,5-Dioxohexyl acetate

Description

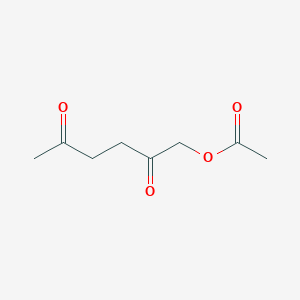

2,5-Dioxohexyl acetate is an ester derivative characterized by a hexyl backbone with two ketone groups at positions 2 and 5 and an acetate functional group. Esters with ketone substituents, such as those in , often exhibit unique reactivity due to electron-withdrawing effects, influencing solubility and stability .

Properties

CAS No. |

65313-49-7 |

|---|---|

Molecular Formula |

C8H12O4 |

Molecular Weight |

172.18 g/mol |

IUPAC Name |

2,5-dioxohexyl acetate |

InChI |

InChI=1S/C8H12O4/c1-6(9)3-4-8(11)5-12-7(2)10/h3-5H2,1-2H3 |

InChI Key |

YXROPKSAPVRCCH-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)CCC(=O)COC(=O)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

2,5-Dioxohexyl acetate can be synthesized through several methods. One common approach involves the esterification of 2,5-dioxohexanoic acid with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions, and the product is purified by distillation or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and controlled reaction conditions ensures high purity and minimizes by-products. Industrial methods often employ automated systems for monitoring and controlling the reaction parameters.

Chemical Reactions Analysis

Types of Reactions

2,5-Dioxohexyl acetate undergoes various chemical reactions, including:

Hydrolysis: In the presence of water and an acid or base catalyst, it can hydrolyze to form 2,5-dioxohexanoic acid and acetic acid.

Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups, forming 2,5-dihydroxyhexyl acetate.

Oxidation: Oxidation can further oxidize the oxo groups to carboxylic acids.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions with water.

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products Formed

Hydrolysis: 2,5-Dioxohexanoic acid and acetic acid.

Reduction: 2,5-Dihydroxyhexyl acetate.

Oxidation: Corresponding carboxylic acids.

Scientific Research Applications

2,5-Dioxohexyl acetate has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with enzymes and proteins.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

Industry: Utilized in the production of polymers, resins, and other materials due to its reactive functional groups.

Mechanism of Action

The mechanism of action of 2,5-dioxohexyl acetate involves its interaction with various molecular targets. The oxo groups can participate in nucleophilic addition reactions, while the acetate group can undergo hydrolysis. These interactions can modulate biological pathways and enzyme activities, leading to various effects depending on the context of its use.

Comparison with Similar Compounds

Comparison with Similar Compounds

(a) Vinyl Acetate

- Structure : A simple ester (C₄H₆O₂) with a vinyl group attached to the acetate moiety.

- Properties : Liquid at room temperature (boiling point: 72°C), soluble in organic solvents, and polymerizes to form polyvinyl acetate (PVAc), widely used in adhesives and paints .

- Synthesis : Industrially produced via catalytic acetoxylation of ethylene.

- Applications : Dominates in polymer production, contrasting with 2,5-Dioxohexyl acetate’s hypothetical niche uses.

(b) 2,4-Dichlorophenoxy Acetate

- Structure : Derived from 2,4-dichlorobenzoic acid, featuring chlorine substituents and an acetate group.

- Synthesis: Prepared via acid-catalyzed esterification (methanol, H₂SO₄, reflux) to yield a crystalline product .

- Applications : Likely explored for herbicidal or pharmaceutical activity, though specific biological data are absent in the evidence.

(c) 3-Ethenyl-2,5-dimethyl-4-oxohex-5-en-2-yl Acetate ()

- Structure : A branched ester with ethenyl, methyl, and oxo substituents (C₁₂H₁₆O₃).

- Reactivity: The conjugated enone system (4-oxo and ethenyl groups) may enhance electrophilic reactivity compared to this compound’s linear structure.

Data Tables

*Calculated based on molecular formula.

Research Findings

- Synthetic Methods: Acid-catalyzed esterification (e.g., H₂SO₄ in methanol) is common for chlorinated acetates , whereas vinyl acetate requires industrial-scale catalysis .

- Structural Influence : Branched esters () may exhibit lower thermal stability than linear analogs like this compound due to steric hindrance.

Notes

- Data Limitations : Direct references to this compound are absent in the provided evidence; comparisons rely on structural analogs.

- Contradictions : focuses on chlorinated esters, while describes a highly substituted compound—this diversity complicates direct comparisons.

- Recommendations : Further experimental studies are required to elucidate this compound’s exact properties and applications.

Biological Activity

2,5-Dioxohexyl acetate is a compound that has garnered attention for its potential biological activities, particularly in antimicrobial and cytotoxic contexts. This article explores the biological activity of this compound based on recent research findings, case studies, and relevant data tables.

Chemical Structure and Properties

This compound, with the molecular formula , features a hexyl chain with two carbonyl groups. Its structure suggests potential reactivity and interaction with biological systems, which may contribute to its observed effects.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. For instance, a study indicated that related compounds exhibit strong bactericidal effects against various strains of bacteria, including Staphylococcus spp. The mechanism of action is believed to involve interference with bacterial biofilm formation and gene transcription related to virulence factors .

Table 1: Antimicrobial Activity of Related Compounds

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 32 µg/mL |

| 3-Acetyl-1,3,4-oxadiazoline derivatives | E. coli | 16 µg/mL |

| 3-Acetyl-1,3,4-oxadiazoline derivatives | Pseudomonas aeruginosa | 64 µg/mL |

Cytotoxicity Studies

Cytotoxicity assessments have been conducted to evaluate the safety profile of this compound. In vitro studies using L929 normal cell lines showed varying degrees of toxicity depending on concentration. Notably, certain derivatives exhibited increased cell viability at lower concentrations while demonstrating significant cytotoxicity at higher doses .

Table 2: Cytotoxicity Results in L929 Cell Line

| Dose (µM) | Viability (%) After 24h | Viability (%) After 48h |

|---|---|---|

| 200 | 75 | 83 |

| 150 | 101 | 97 |

| 100 | 84 | 90 |

| 50 | 81 | 74 |

| 25 | 84 | 79 |

| 12 | 107 | 96 |

| 6 | 110 | 103 |

Case Studies and Research Findings

Several case studies have focused on the application of compounds similar to or including dioxohexyl acetate in therapeutic contexts. For example, a multicenter study evaluated the efficacy of various acetate derivatives in cancer treatment settings. The combination of these compounds with established therapies showed promising results in terms of tumor response rates and patient outcomes .

Table 3: Efficacy of Acetate Derivatives in Cancer Treatment

Q & A

Basic Research Questions

Q. What are the established laboratory protocols for synthesizing 2,5-Dioxohexyl acetate?

- Methodology : Adapt esterification or acetylation procedures used for structurally similar compounds. For example, dissolve the precursor acid (e.g., 2,5-dioxohexanoic acid) in methanol, add a catalytic acid (e.g., H₂SO₄), and reflux for 4–6 hours. Post-reaction, isolate the product via ice-water quenching, filtration, and recrystallization from ethanol .

- Key Considerations : Monitor reaction progress via TLC or FTIR for ester peak (~1740 cm⁻¹). Adjust solvent ratios for optimal recrystallization yield.

Q. How can researchers characterize the purity of this compound using spectroscopic techniques?

- Methodology :

- NMR : Look for acetate methyl protons (δ ~2.0–2.1 ppm, singlet) and ketone carbonyl signals (δ ~200–210 ppm in ¹³C NMR). Compare splitting patterns to PubChem data for analogous esters .

- GC-MS : Use a polar column (e.g., DB-WAX) to resolve volatile byproducts. Confirm molecular ion peaks (e.g., m/z = 158 for C₈H₁₄O₃).

Q. What safety precautions are critical when handling this compound?

- Protocols :

- Use fume hoods and static-safe equipment to mitigate flammability risks (Category 3 flammable liquid) .

- Wear nitrile gloves and goggles to prevent skin/eye irritation (GHS H314) .

Advanced Research Questions

Q. How can researchers optimize the synthetic yield of this compound under varying catalytic conditions?

- Experimental Design :

- Test acid catalysts (e.g., H₂SO₄, p-TsOH) vs. enzymatic methods (e.g., lipases) in solvent systems like THF or DMF.

- Quantify yields via HPLC and assess kinetic parameters (e.g., activation energy via Arrhenius plots).

Q. What strategies resolve contradictions in reported thermodynamic properties (e.g., solubility, Henry’s Law constants)?

- Approach :

- Replicate experiments using standardized protocols (e.g., IUPAC guidelines).

- Validate solubility in biphasic systems (e.g., water-ethyl acetate) via shake-flask methods .

Q. How can computational models predict the metabolic pathways of this compound in biological systems?

- Methodology :

- Use QSAR models to estimate hydrolysis rates by esterases.

- Simulate oxidative metabolism (e.g., cytochrome P450 interactions) via docking software (AutoDock Vina).

Q. What are the challenges in ensuring reproducibility of biological activity studies for this compound?

- Critical Factors :

- Standardize cell culture conditions (e.g., serum-free media) to minimize batch variability.

- Pre-treat samples to stabilize the compound against hydrolysis (e.g., pH 7.4 buffers).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.